1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE
Description
The compound 1-[6-Methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone features a 3,4-dihydroquinoline core substituted with methoxy, trimethyl, and a sulfur-linked 1,2,4-triazole-ethanone moiety.
Properties
IUPAC Name |
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-8-17(2,3)21(14-6-5-12(23-4)7-13(11)14)15(22)9-24-16-18-10-19-20-16/h5-7,10-11H,8-9H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVNDJIMSMSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=NN3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Triazole Moiety: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of the Quinoline and Triazole Moieties: The final step involves coupling the quinoline and triazole moieties through a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Huisgen cycloaddition, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological processes involving quinoline and triazole derivatives.
Mechanism of Action
The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in neurological pathways, such as acetylcholinesterase and GABA receptors.
Pathways Involved: It may modulate neurotransmitter release and uptake, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Structural Analogues in Quinoline and Triazole Families
2-(4-((1-Phenyl-1H-1,2,3-Triazole-4-yl)Methoxy)Phenyl)Quinazoline-4(3H)-One
- Core Structure: Quinazolinone (vs. dihydroquinoline in the target compound).
- Substituents: Phenyl-triazole-methoxy group attached to quinazolinone.
- Synthesis : Derived from 4-hydroxy benzaldehyde and anthranilamide via click chemistry, yielding triazole-linked derivatives .
3-(5-Substituted-1,3,4-Oxadiazol-2-yl)Quinolin-2(1H)-Ones
- Core Structure: Quinolin-2-one (similar saturation to dihydroquinoline).
- Substituents: Oxadiazole at position 3 (vs. triazole-sulfanyl-ethanone in the target).
- Bioactivity : Demonstrated anticonvulsant activity in rodent models, suggesting that heterocyclic substituents at position 3 enhance CNS activity .
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Core Structure: Triazole-thio-ethanone (similar to the target’s triazolylsulfanyl-ethanone).
- Substituents : Difluorophenyl and phenylsulfonyl groups enhance lipophilicity.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s molecular weight (400.50 g/mol) is intermediate, suggesting balanced bioavailability.
- Sulfur-containing groups (e.g., triazolylsulfanyl) may improve membrane permeability compared to oxadiazoles .
- The dihydroquinoline core could offer greater conformational flexibility than quinazolinones, impacting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
